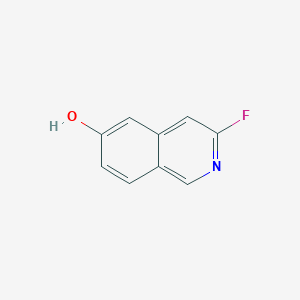
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core with a chloromethyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline typically involves the reaction of tetrahydroquinoline with chloromethylating agents. One common method is the reaction of tetrahydroquinoline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient chloromethylating agents and catalysts to reduce costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in fully or partially hydrogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
2-(Chloromethyl)-benzoyloxy)benzoic acid: Shares the chloromethyl functional group but has different core structures and applications.
2-Chloromethyl-2,1-borazaronaphthalene: Another compound with a chloromethyl group, used in different synthetic applications.
Uniqueness: 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its quinoline core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for designing molecules with specific biological activities.
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7H2 |
Clave InChI |
XWZPDXTYNBASMS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
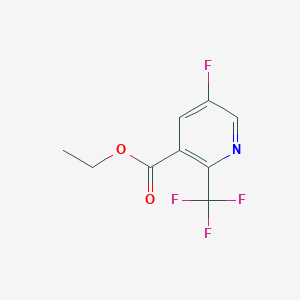
![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)

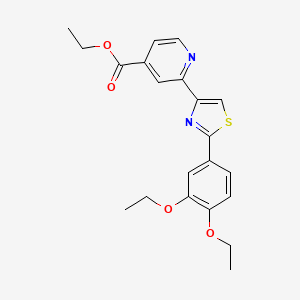
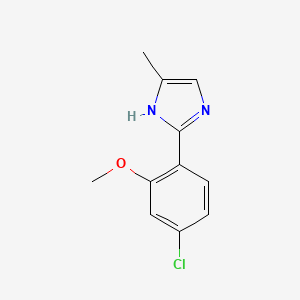
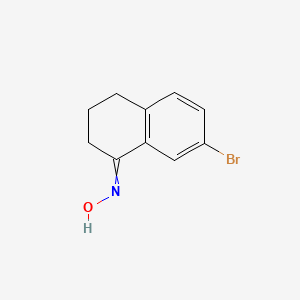
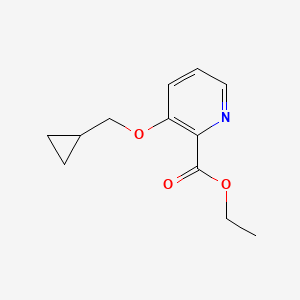
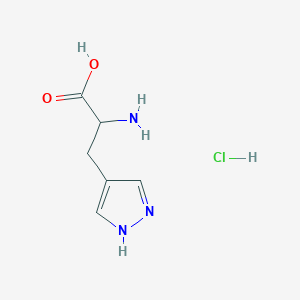
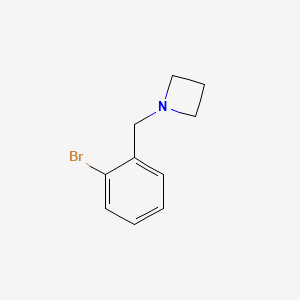
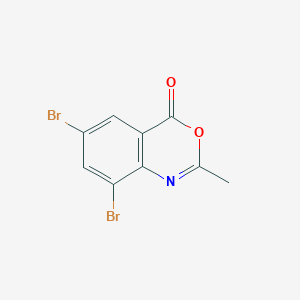
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
